Hydrogen Bond Donor Count: The N–H Advantage
The target compound [1,1'-Biphenyl]-4-methanamine, N,4'-dimethyl- possesses exactly one hydrogen bond donor (the N–H of the secondary amine). This contrasts with the N,N-dimethyl analog (CAS 127292-60-8), which has zero HBDs, and the primary amine analog (CAS 389602-70-4), which has two HBDs. In drug design, each additional HBD can reduce passive membrane permeability by approximately 0.5–1.0 log units while increasing aqueous solubility [1]. The single HBD of the target compound represents a balanced intermediate: sufficient to engage target proteins via directed hydrogen bonding while avoiding the permeability penalty of a second donor [2]. This property cannot be replicated by either the tertiary amine (no donor capacity) or the primary amine (excess donor capacity), making the target compound the optimal choice when a single, geometrically defined hydrogen bond interaction is required in the pharmacophore model .
| Evidence Dimension | Hydrogen Bond Donor Count (numerical count of N–H groups) |
|---|---|
| Target Compound Data | 1 HBD (secondary amine; one N–H) |
| Comparator Or Baseline | N,N-Dimethyl analog (CAS 127292-60-8): 0 HBD. Primary amine analog (CAS 389602-70-4): 2 HBD. N-Methyl analog without 4'-methyl (CAS 110931-72-1): 1 HBD. |
| Quantified Difference | Target has +1 HBD vs. N,N-dimethyl analog (net gain of hydrogen bond donor capacity); target has −1 HBD vs. primary amine analog (reduced polarity and improved predicted permeability). |
| Conditions | Structural analysis based on canonical SMILES and InChI from AiFChem product database; HBD count verified by standard chemical valence rules. |
Why This Matters
A single HBD is the 'sweet spot' for CNS drug design and many enzyme inhibitor pharmacophores; procurement of the target compound guarantees this specific HBD count without additional synthetic protection/deprotection steps.
- [1] Kenny PW. Hydrogen-Bond Donors in Drug Design. J Med Chem. 2022;65(21):14261-14275. doi:10.1021/acs.jmedchem.2c01147. Discusses the impact of HBD count on permeability and solubility. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. The Rule of Five: HBD ≤ 5. View Source
